Cortisone sulfate
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Overview
Description
Cortisone sulfate is a naturally occurring corticosteroid metabolite and a derivative of cortisone. It is a pregnene (21-carbon) steroid hormone that plays a significant role in various physiological processes. This compound is often used in pharmaceutical applications due to its anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cortisone sulfate typically involves the sulfation of cortisone. This process can be achieved through the reaction of cortisone with sulfur trioxide-pyridine complex in an appropriate solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cortisone sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone or other oxidized derivatives.
Reduction: Reduction to form hydrothis compound.
Substitution: Sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Cortisone, 11-dehydrocorticosterone.
Reduction: Hydrothis compound.
Substitution: Various substituted corticosteroid derivatives.
Scientific Research Applications
Cortisone sulfate has a wide range of applications in scientific research, including:
Mechanism of Action
Cortisone sulfate exerts its effects by binding to glucocorticoid receptors in target cells. Upon binding, the this compound-receptor complex translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Cortisol: The active form of cortisone, with similar anti-inflammatory properties.
Hydrocortisone: Another active form of cortisone, commonly used in topical formulations.
Prednisolone: A synthetic corticosteroid with higher potency than cortisone.
Uniqueness
Cortisone sulfate is unique due to its specific sulfation, which affects its solubility, stability, and bioavailability. This modification allows for different pharmacokinetic properties compared to its non-sulfated counterparts, making it suitable for specific therapeutic applications .
Properties
CAS No. |
912-25-4 |
---|---|
Molecular Formula |
C21H28O8S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H28O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-15,18,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/t14-,15-,18+,19-,20-,21-/m0/s1 |
InChI Key |
IWIJFUQFXLWZIA-ZPOLXVRWSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C |
Synonyms |
cortisone sulfate cortisone sulfate, 1,2-T2-labeled cortisone sulfate, 4-(14)C-labeled cortisone sulfate, sodium salt |
Origin of Product |
United States |
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